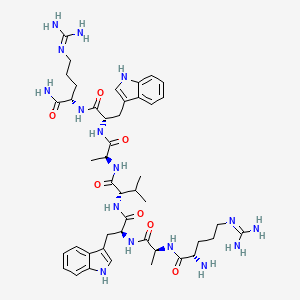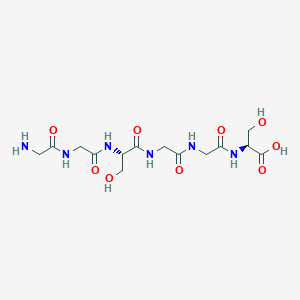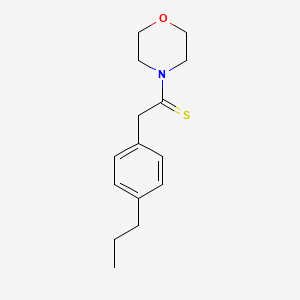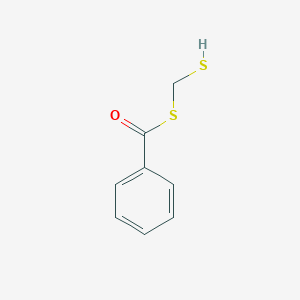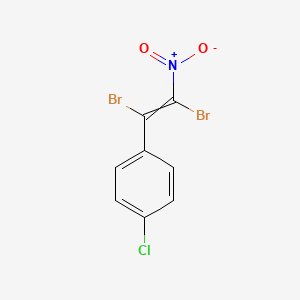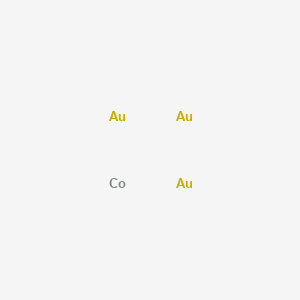
Cobalt;gold
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt-gold compounds are a unique class of materials that combine the properties of cobalt and gold. Cobalt is a transition metal known for its magnetic properties, high melting point, and ability to form various coordination complexes. Gold, on the other hand, is a noble metal renowned for its excellent conductivity, resistance to corrosion, and biocompatibility. The combination of these two metals results in compounds with intriguing properties that are valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt-gold compounds can be achieved through several methods, including chemical vapor deposition, co-precipitation, and electrochemical deposition. One common method involves the reduction of cobalt and gold salts in the presence of a reducing agent such as sodium borohydride. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the size, shape, and composition of the resulting nanoparticles.
Industrial Production Methods
In industrial settings, cobalt-gold compounds are often produced using large-scale chemical vapor deposition techniques. This method involves the decomposition of volatile cobalt and gold precursors at high temperatures, leading to the formation of thin films or nanoparticles. The process parameters, such as temperature, pressure, and gas flow rates, are carefully controlled to ensure the desired properties of the final product.
化学反応の分析
Types of Reactions
Cobalt-gold compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of cobalt and gold, as well as the nature of the ligands attached to the metal centers.
Common Reagents and Conditions
Oxidation: Cobalt-gold compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of cobalt and gold oxides.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or hydrazine. These reactions are often carried out in aqueous or organic solvents at room temperature.
Substitution: Ligand substitution reactions can be performed using various ligands such as phosphines, amines, or thiols. The reaction conditions, including temperature and solvent, are optimized to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions include cobalt and gold oxides, mixed-metal complexes, and various coordination compounds. The specific products depend on the reaction conditions and the nature of the starting materials.
科学的研究の応用
Cobalt-gold compounds have a wide range of applications in scientific research, including:
Catalysis: These compounds are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Their unique properties, such as high surface area and tunable electronic structure, make them highly efficient catalysts.
Biomedical Applications: Due to their biocompatibility and magnetic properties, cobalt-gold nanoparticles are used in drug delivery, magnetic resonance imaging, and hyperthermia treatment for cancer.
Electronics: The excellent conductivity and stability of cobalt-gold compounds make them suitable for use in electronic devices, such as sensors, transistors, and conductive inks.
Environmental Applications: These compounds are employed in environmental remediation processes, such as the removal of heavy metals from wastewater and the degradation of organic pollutants.
作用機序
The mechanism of action of cobalt-gold compounds depends on their specific application. In catalysis, the compounds facilitate chemical reactions by providing active sites for reactant molecules to interact. The electronic structure of the metal centers plays a crucial role in determining the catalytic activity. In biomedical applications, the magnetic properties of cobalt-gold nanoparticles enable their use in targeted drug delivery and magnetic resonance imaging. The nanoparticles can be functionalized with specific ligands to target particular cells or tissues, enhancing their therapeutic efficacy.
類似化合物との比較
Cobalt-gold compounds can be compared with other similar compounds, such as cobalt-platinum and gold-silver compounds. While cobalt-platinum compounds also exhibit excellent catalytic properties, cobalt-gold compounds offer better biocompatibility and stability. Gold-silver compounds, on the other hand, have superior conductivity but lack the magnetic properties of cobalt-gold compounds. The unique combination of properties in cobalt-gold compounds makes them particularly valuable in applications that require both magnetic and conductive properties.
List of Similar Compounds
- Cobalt-platinum compounds
- Gold-silver compounds
- Cobalt-nickel compounds
- Gold-palladium compounds
特性
CAS番号 |
908861-94-9 |
|---|---|
分子式 |
Au3Co |
分子量 |
649.83290 g/mol |
IUPAC名 |
cobalt;gold |
InChI |
InChI=1S/3Au.Co |
InChIキー |
SUBKKGZCOFBPCM-UHFFFAOYSA-N |
正規SMILES |
[Co].[Au].[Au].[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


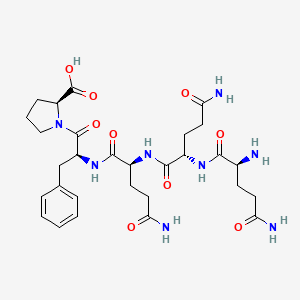
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene](/img/structure/B12603947.png)
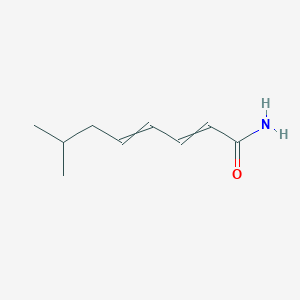
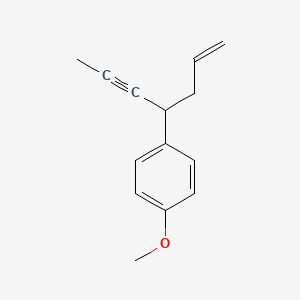
![3-(5-bromo-2-fluorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12603960.png)
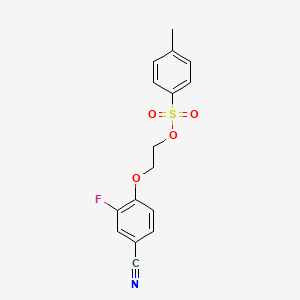
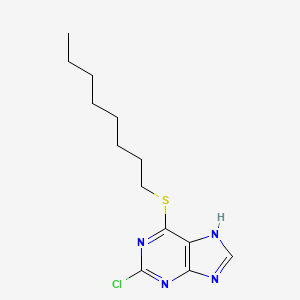
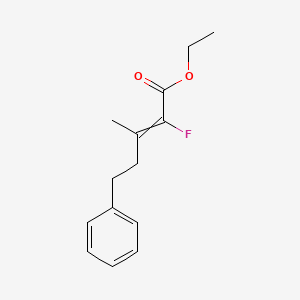
![N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12603991.png)
